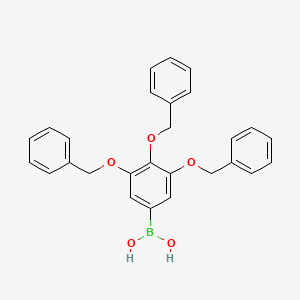
3,4,5-Tris(benzyloxy)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Tris(benzyloxy)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with three benzyloxy groups and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tris(benzyloxy)phenylboronic acid typically involves the protection of the phenol groups followed by the introduction of the boronic acid moiety. One common method includes the following steps:
Protection of Phenol Groups: The phenol groups on the phenyl ring are protected by benzylation using benzyl bromide and a base such as potassium carbonate in a suitable solvent like acetone.
Introduction of Boronic Acid: The protected phenol derivative is then subjected to lithiation using n-butyllithium, followed by the reaction with trimethyl borate. The final step involves hydrolysis to yield the boronic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: While less common, the benzyloxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form benzyl alcohols.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Benzyl alcohols.
Applications De Recherche Scientifique
3,4,5-Tris(benzyloxy)phenylboronic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex biaryl structures through Suzuki-Miyaura coupling.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs or drug candidates.
Industry: The compound is used in the production of advanced materials and polymers.
Mécanisme D'action
The primary mechanism of action for 3,4,5-Tris(benzyloxy)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product. The benzyloxy groups provide steric and electronic effects that can influence the reactivity and selectivity of the coupling reaction.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the benzyloxy groups, making it less sterically hindered and potentially less selective in reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of benzyloxy groups, which can alter its reactivity and solubility.
3,4,5-Trifluorophenylboronic acid: Contains fluorine atoms, which can significantly change its electronic properties and reactivity.
Uniqueness: 3,4,5-Tris(benzyloxy)phenylboronic acid is unique due to the presence of three benzyloxy groups, which provide steric hindrance and electronic effects that can enhance the selectivity and efficiency of Suzuki-Miyaura coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C27H25BO5 |
|---|---|
Poids moléculaire |
440.3 g/mol |
Nom IUPAC |
[3,4,5-tris(phenylmethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C27H25BO5/c29-28(30)24-16-25(31-18-21-10-4-1-5-11-21)27(33-20-23-14-8-3-9-15-23)26(17-24)32-19-22-12-6-2-7-13-22/h1-17,29-30H,18-20H2 |
Clé InChI |
IPNQPSIHORFOKP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


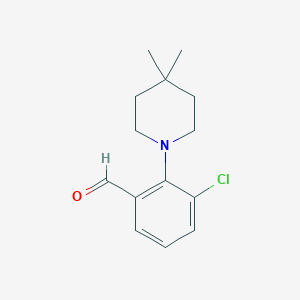
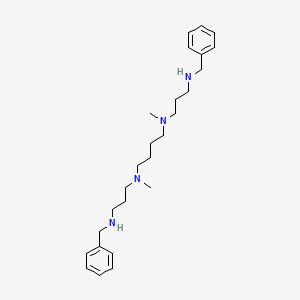
![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B15123343.png)
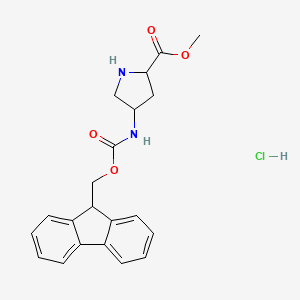

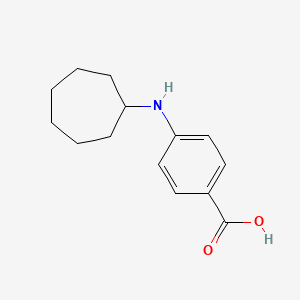
![9-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B15123364.png)
![1,1,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)vinyl)-1H-benzo[E]indolium perchlorate](/img/structure/B15123365.png)
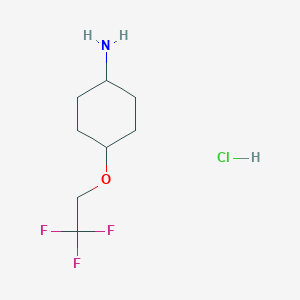
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15123392.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15123398.png)
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15123401.png)

![4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15123411.png)
